N-(2,3,4-Trichlorophenyl)-succinimide
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Overview
Description
N-(2,3,4-Trichlorophenyl)-succinimide is an organic compound that belongs to the class of succinimides. It is characterized by the presence of a trichlorophenyl group attached to the nitrogen atom of the succinimide ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-Trichlorophenyl)-succinimide typically involves the reaction of 2,3,4-trichloroaniline with succinic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to optimize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4-Trichlorophenyl)-succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,3,4-Trichlorophenyl)-succinimide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,3,4-Trichlorophenyl)-succinimide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound shares a similar trichlorophenyl group but differs in its overall structure and properties.
2,3,4-Trichloroaniline: This compound is a precursor in the synthesis of N-(2,3,4-Trichlorophenyl)-succinimide and shares similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of the succinimide ring and the trichlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
112368-27-1 |
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Molecular Formula |
C10H6Cl3NO2 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-(2,3,4-trichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H6Cl3NO2/c11-5-1-2-6(10(13)9(5)12)14-7(15)3-4-8(14)16/h1-2H,3-4H2 |
InChI Key |
DBVTYZAKWMZOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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